molecular formula C5H9NO2 B3104964 (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one CAS No. 151004-19-2

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B3104964
CAS No.: 151004-19-2
M. Wt: 115.13 g/mol
InChI Key: ZBCVDJNHLQMBTG-IMJSIDKUSA-N
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Description

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and a methyl group attached to a pyrrolidinone ring. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of the corresponding diketone using selective reducing agents such as L-Selectride. This method provides high yields and diastereoselectivity under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high purity and yield. These methods may include the use of catalytic hydrogenation or enzymatic reduction processes, which are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It has potential therapeutic applications due to its biological activity and is studied for its role in drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one include other chiral pyrrolidinone derivatives such as (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one and (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid .

Uniqueness

What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it particularly valuable in applications requiring high selectivity and specificity, such as in the synthesis of chiral drugs and in enzymatic studies.

Properties

IUPAC Name

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVDJNHLQMBTG-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Reactant of Route 2
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Reactant of Route 3
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Reactant of Route 4
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Reactant of Route 5
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Reactant of Route 6
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one

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